molecular formula C12H16F2N2 B5805582 1-(2,5-difluorobenzyl)-4-methylpiperazine

1-(2,5-difluorobenzyl)-4-methylpiperazine

Cat. No. B5805582
M. Wt: 226.27 g/mol
InChI Key: SOAGAGYAVVCTMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-difluorobenzyl)-4-methylpiperazine, also known as DF-MP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DF-MP has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs.

Scientific Research Applications

Chiral Solvating Agents

1-(2,5-Difluorobenzyl)-4-methylpiperazine, along with related diketopiperazines, has been explored as potential chiral solvating agents in NMR spectroscopy. For instance, studies have found that certain derivatives, such as (S)-1-benzyl-6-methylpiperazine-2,5-dione, show strong chiral solvating properties for racemic α-amino acid derivatives (Črt Malavašič, J. Wagger, B. Stanovnik, & J. Svete, 2008). These agents are crucial for determining the enantiomer composition in various compounds.

Crystal Structure and Hydrogen-Bonding Salts

Research has been conducted on the crystal structures formed by piperazine derivatives. For example, 1-methylpiperazine crystallizing with aromatic carboxylic acids forms multi-component hydrogen-bonding salts. These salts, such as [(C5H14N2)2+·(C7H5O4)2−·H2O], have been observed in monoclinic systems and contribute to understanding supramolecular architectures and interactions (Yang Yu, Xu Wenyan, Hu Yanjing, Wang Lei, & Huang Keke, 2015).

Synthesis of Radiopharmaceuticals

The synthesis of certain piperazine derivatives, like 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea, has been described for use in radiopharmaceuticals. Such compounds are synthesized using module-assisted procedures and are vital in the development of potent nonpeptide antagonists for medical imaging and therapy (P. Mäding, F. Füchtner, B. Johannsen, J. Steinbach, C. Hilger, M. Friebe, M. Halks-Miller, R. Horuk, & R. Mohan, 2006).

Quantum Chemical Calculations and Spectroscopy

1-Amino-4-methylpiperazine has been subject to extensive quantum chemical calculations and spectroscopy analyses. Studies involving ab initio HF and DFT methods have been performed to understand the electronic properties, molecular orbitals, and vibrational spectra of these molecules (G. Mahalakshmi & V. Balachandran, 2015). These insights are essential for the development of new materials and drugs.

Antimicrobial Activity

Derivatives of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which are structurally similar to this compound, have been synthesized and evaluated for antimicrobial activities. Such compounds, especially those bearing piperazine carboxamides, exhibit moderate to good activity against various bacterial and fungal strains (Rahul P. Jadhav, Hemant N. Raundal, Amar A. Patil, & Vivek D. Bobade, 2017).

properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c1-15-4-6-16(7-5-15)9-10-8-11(13)2-3-12(10)14/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAGAGYAVVCTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-difluorobenzyl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(2,5-difluorobenzyl)-4-methylpiperazine
Reactant of Route 3
Reactant of Route 3
1-(2,5-difluorobenzyl)-4-methylpiperazine
Reactant of Route 4
Reactant of Route 4
1-(2,5-difluorobenzyl)-4-methylpiperazine
Reactant of Route 5
Reactant of Route 5
1-(2,5-difluorobenzyl)-4-methylpiperazine
Reactant of Route 6
Reactant of Route 6
1-(2,5-difluorobenzyl)-4-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.